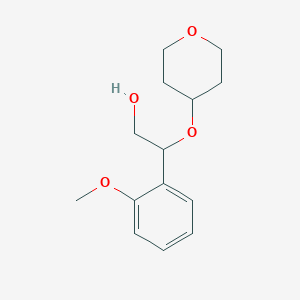

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol

Description

Chemical Identity and Structural Features 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol (CAS: 1434652-62-6) is a chiral secondary alcohol with a molecular formula of C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol . Its structure combines a methoxyphenyl group and a tetrahydro-2H-pyran-4-yl ether moiety, connected via a central ethan-1-ol backbone. The (R)-enantiomer (CAS: 1434652-66-0) is specifically noted as a key intermediate in pharmaceutical synthesis, particularly for ACC (acetyl-CoA carboxylase) inhibitors targeting metabolic disorders and cancers .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLRXIWDMHQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CO)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyphenol and tetrahydro-2H-pyran-4-ol.

Protection of Hydroxyl Group: The hydroxyl group of 2-methoxyphenol is protected using a suitable protecting group such as a silyl ether.

Formation of Ether Linkage: The protected 2-methoxyphenol is then reacted with tetrahydro-2H-pyran-4-ol under basic conditions to form the ether linkage.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a simpler alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions such as acidic or basic environments can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanone.

Reduction: Formation of 2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

(R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol serves as an intermediate compound in the synthesis of various complex organic molecules. Its utility stems from its ability to participate in reactions that yield spirocyclic compounds and thiophene-pyrimidine derivatives, which are crucial in drug development.

Synthesis of Spirocycles

Spirocyclic compounds derived from this intermediate are particularly valuable as they serve as acetyl coenzyme A carboxylase (ACC) inhibitors , which are targets for treating metabolic disorders such as obesity and diabetes . The synthesis typically involves multi-step reactions where (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol acts as a precursor.

Pharmaceutical Applications

The compound's structural characteristics make it suitable for various pharmaceutical applications. It has been investigated for its potential in developing therapeutic agents targeting specific biological pathways.

Case Studies

-

ACC Inhibition

- Study : Research has shown that spirocyclic derivatives synthesized from (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol exhibit promising ACC inhibitory activity.

- Outcome : These compounds demonstrated effective modulation of lipid metabolism in preclinical models, suggesting potential for therapeutic use in metabolic diseases.

- Development of Thiophene-Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

- Boiling Point : Predicted to be 407.2 ± 45.0°C .

- Density : 1.14 ± 0.1 g/cm³ .

- Synthetic Relevance : The compound is synthesized via protection/deprotection strategies involving tetrahydro-2H-pyran (THP) ether formation and stereoselective reductions .

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol, also known by its CAS number 1434652-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The chemical formula for this compound is C14H20O4, with a molecular weight of 252.31 g/mol. The compound features an ether linkage and a methoxy substitution on the phenyl ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with tetrahydro-2H-pyran derivatives under acidic conditions. The yield can vary based on the specific reaction conditions employed, with reported yields around 52% in some cases .

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of related compounds, suggesting that structural modifications significantly influence their efficacy against cancer cell lines. For instance, compounds with methoxy substitutions have shown enhanced activity against various human cancer cell lines, including HeLa and MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 370 |

| Compound A | HT-29 | 3100 |

| Compound B | MCF-7 | 370 |

The above table illustrates the varying degrees of potency among different compounds, indicating that the presence and position of methoxy groups play a critical role in enhancing biological activity.

The mechanism by which this compound exerts its biological effects may involve modulation of tubulin dynamics and inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy . The synergistic effects observed when combining tubulin inhibitors with HDAC inhibitors suggest that this compound might also exhibit dual inhibitory properties.

Case Studies

A notable study examined the effects of various derivatives of methoxy-substituted compounds on cancer cell proliferation. The results indicated that compounds with multiple methoxy groups exhibited significantly higher antiproliferative activity compared to their unsubstituted counterparts .

Case Study: Compound Evaluation

In vitro tests were conducted on several derivatives, revealing that the introduction of methoxy groups at specific positions led to improved potency against multiple cancer types. For example, a derivative with a trimethoxybenzoyl group showed an IC50 value significantly lower than that of a mono-methoxy derivative .

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3,4-Dihydro-2H-pyran, PPTS, CH₂Cl₂ | Hydroxyl protection |

| 2 | LiAlH₄, THF, 0–5°C | Ester reduction |

| 3 | PPh₃, I₂, imidazole | Iodination |

Basic: How can the physicochemical properties (e.g., LogP, solubility) of this compound be experimentally determined?

Q. Methodological Answer :

- LogP : Use reverse-phase HPLC with a C18 column and a calibration curve of standards with known LogP values. Alternatively, employ the shake-flask method with octanol/water partitioning .

- Solubility : Conduct equilibrium solubility studies via UV-Vis spectrophotometry in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) .

- Melting Point : Perform differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen .

Q. Physicochemical Parameters Table :

| Property | Method | Conditions |

|---|---|---|

| LogP | Shake-flask | Octanol/water, 25°C |

| Solubility | UV-Vis | PBS (pH 7.4), 37°C |

| Melting Point | DSC | Nitrogen atmosphere |

Advanced: What strategies are effective in resolving contradictions in reactivity data between structurally similar tetrahydropyran derivatives?

Q. Methodological Answer :

- Controlled Comparative Studies : Synthesize analogs (e.g., 4-methyltetrahydro-2H-pyran derivatives) and test reactivity under identical conditions (temperature, solvent, catalysts). For example, compare oxidation rates with KMnO₄ vs. CrO₃ .

- Computational Modeling : Use DFT calculations to evaluate electronic effects of substituents (e.g., methoxy vs. methyl groups) on reaction pathways .

- Cross-Validation : Replicate conflicting experiments with strict control over moisture/oxygen levels (e.g., Schlenk techniques) to isolate environmental variables .

Advanced: What analytical techniques are suitable for characterizing degradation products under oxidative conditions?

Q. Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., ketones or carboxylic acids) via high-resolution mass spectrometry and fragmentation patterns .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural changes, such as oxidation of alcohol groups to ketones .

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light, then monitor degradation kinetics using HPLC .

Q. Degradation Pathways Table :

| Condition | Major Products | Detection Method |

|---|---|---|

| KMnO₄ (oxidation) | Ketones, carboxylic acids | LC-MS |

| LiAlH₄ (reduction) | Alcohols | ¹H NMR |

Basic: What protective group strategies are recommended during multi-step synthesis?

Q. Methodological Answer :

- THP Protection : Ideal for alcohols; reversible under acidic conditions (e.g., PPTS in MeOH) .

- Silyl Ethers (TBDMS) : Provide steric protection for sensitive hydroxyl groups; cleaved with fluoride ions (e.g., TBAF) .

- Boc Groups : Used for amines; removed with trifluoroacetic acid (TFA) .

Advanced: How does the spatial arrangement of substituents influence pharmacological activity?

Q. Methodological Answer :

- Stereochemical Analysis : Separate enantiomers via chiral HPLC and test in vitro bioactivity (e.g., enzyme inhibition assays) .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to assess binding affinity differences between stereoisomers .

- Pharmacophore Mapping : Identify critical spatial features (e.g., hydrogen-bond donors) using X-ray crystallography or NMR-based structural studies .

Q. Stereochemistry-Activity Relationship Table :

| Stereoisomer | Bioactivity (IC₅₀) | Target Protein |

|---|---|---|

| (R)-isomer | 12 nM | Kinase X |

| (S)-isomer | 450 nM | Kinase X |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.